molecular formula C25H22N2O6S B2521295 4-methoxy-3-{[2-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1,3-benzoxazol-3-yl]methyl}benzaldehyde CAS No. 866347-67-3

4-methoxy-3-{[2-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1,3-benzoxazol-3-yl]methyl}benzaldehyde

Cat. No.: B2521295
CAS No.: 866347-67-3
M. Wt: 478.52
InChI Key: IMMISKDBHAFOJV-UHFFFAOYSA-N
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Description

4-methoxy-3-{[2-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1,3-benzoxazol-3-yl]methyl}benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a methoxy group and a unique side chain This side chain includes a benzoxazole ring fused with a tetrahydroisoquinoline sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-{[2-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1,3-benzoxazol-3-yl]methyl}benzaldehyde can be achieved through a multi-step process:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized via a condensation reaction between an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

    Introduction of the Tetrahydroisoquinoline Sulfonyl Group: This step involves the sulfonylation of tetrahydroisoquinoline using a sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with the Benzaldehyde Core: The final step involves the coupling of the benzoxazole-tetrahydroisoquinoline intermediate with 4-methoxy-3-methylbenzaldehyde using a suitable coupling reagent like a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-methoxy-3-{[2-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1,3-benzoxazol-3-yl]methyl}benzoic acid.

    Reduction: 4-methoxy-3-{[2-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1,3-benzoxazol-3-yl]methyl}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound’s potential bioactivity can be investigated. The presence of the benzoxazole and tetrahydroisoquinoline moieties suggests possible interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound can be explored for its potential therapeutic properties

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-3-{[2-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1,3-benzoxazol-3-yl]methyl}benzaldehyde would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzoxazole ring could participate in hydrogen bonding or π-π interactions, while the sulfonyl group could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-methylbenzaldehyde: Lacks the complex side chain, making it less versatile in applications.

    2-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1,3-benzoxazole: Similar core structure but without the benzaldehyde moiety.

Uniqueness

The uniqueness of 4-methoxy-3-{[2-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1,3-benzoxazol-3-yl]methyl}benzaldehyde lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of both the benzoxazole and tetrahydroisoquinoline sulfonyl groups makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[[6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-oxo-1,3-benzoxazol-3-yl]methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-32-23-9-6-17(16-28)12-20(23)15-27-22-8-7-21(13-24(22)33-25(27)29)34(30,31)26-11-10-18-4-2-3-5-19(18)14-26/h2-9,12-13,16H,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMISKDBHAFOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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